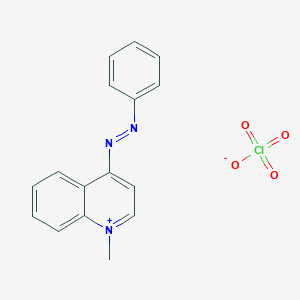

Aluminum;lithium;dibutylazanide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Aluminum;lithium;dibutylazanide is a useful research compound. Its molecular formula is C32H72AlLiN4 and its molecular weight is 546.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Aerospace and Cryogenic Applications

Aluminum alloyed with Lithium (Al-Li) is prominently used in aerospace and cryogenic sectors due to its excellent forming ability and desirable mechanical characteristics. However, the presence of a metastable phase, δ’ (Al3Li), significantly influences the alloy's properties, necessitating in-depth research. A novel study developed interatomic potentials for Al and Al-Li using evolutionary algorithms and deep neural networks, offering insights into optimizing these alloys for enhanced interphase strength crucial for aerospace applications (Roy, Dutta, & Chakraborti, 2021).

Welding Challenges and Solutions

Laser beam welding (LBW) is a sophisticated technique applicable to Al-Li alloys, crucial for aerospace fabrications. However, LBW of Al-Li alloys encounters significant challenges, such as porosity and hot cracking, due to the alloys' unique properties. Research efforts are directed towards understanding these defects and improving the welding process to ensure the structural integrity of aerospace components made from Al-Li alloys (Xiao & Zhang, 2014).

Lithium-Ion Batteries (LIBs) Anode Material

Aluminum, with its high specific capacity and lower volume expansion, is considered an appealing anode material for LIBs. However, challenges like capacity fading due to the formation of Li-rich phases (Li1+x Al) hinder its application. A study focused on the electrochemical alloying process of aluminum anodes with lithium, providing new insights into phase transitions and electrode dynamics. Understanding these processes is crucial for enhancing the performance and longevity of LIBs (Qin et al., 2019).

Neuroprotective Potential of Lithium

Aluminum exposure is known to cause neurotoxicity. Interestingly, lithium has shown potential in reducing aluminum-induced cytotoxic effects in rat brains. This finding suggests lithium's role in mitigating aluminum's adverse effects on neural tissues, which could have implications for treating aluminum-induced neurotoxicity in medical settings (Bhalla, Singla, & Dhawan, 2010).

Enhancing Electrochemical Performance

Aluminum's application in LIBs faces challenges due to its significant volume change during lithiation/delithiation processes. Research has demonstrated strategies like the co-deposition of inactive (Cu) and active (Al) materials to distribute the alloying sites evenly. This approach helps in achieving structural stability of the Al anode, especially in batteries with high-areal-density cathodes, thus improving the battery's performance (Zhang et al., 2019).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

The primary targets of Aluminum-Lithium-Dibutylazanide are aluminium (Al) current collectors and lithium (Li) ions . In the context of lithium metal batteries, aluminium acts as the current collector, while lithium ions are the charge carriers .

Mode of Action

Aluminum-Lithium-Dibutylazanide interacts with its targets through a process known as solvation and tethering . This involves the use of di-coordination-strength anions to impede the corrosion of the aluminium current collector by lithium bis(fluorosulfonyl)imide (LiFSI) . The weakly coordinated anion (FSI−) exerts high ionic transport kinetics, while the strongly coordinated anion (nitride, NO3−) stabilizes the Al foil surface .

Biochemical Pathways

The biochemical pathways affected by Aluminum-Lithium-Dibutylazanide primarily involve ionic transport kinetics and the stabilization of the Al foil surface . These processes are crucial for the efficient operation of lithium metal batteries .

Result of Action

The result of Aluminum-Lithium-Dibutylazanide’s action is the impedance of corrosion on the aluminium current collector and the enhancement of ionic transport kinetics . This leads to improved performance and longevity of lithium metal batteries .

Action Environment

The action, efficacy, and stability of Aluminum-Lithium-Dibutylazanide can be influenced by various environmental factors. For instance, in the context of lithium metal batteries, factors such as temperature, humidity, and the presence of other ions can affect the compound’s action .

Properties

| { "Design of the Synthesis Pathway": "The synthesis of Aluminum;lithium;dibutylazanide can be achieved through a reaction between lithium dibutylamide and aluminum chloride.", "Starting Materials": [ "Lithium dibutylamide", "Aluminum chloride" ], "Reaction": [ "Step 1: Dissolve lithium dibutylamide in THF (tetrahydrofuran) under inert atmosphere.", "Step 2: Add aluminum chloride slowly to the reaction mixture while stirring at room temperature.", "Step 3: Heat the reaction mixture to 70°C and stir for 12 hours.", "Step 4: Allow the reaction mixture to cool to room temperature and add water slowly to quench the reaction.", "Step 5: Extract the product with diethyl ether.", "Step 6: Dry the organic layer with anhydrous magnesium sulfate.", "Step 7: Concentrate the organic layer under reduced pressure.", "Step 8: Purify the product by column chromatography using a suitable solvent system." ] } | |

CAS No. |

15405-86-4 |

Molecular Formula |

C32H72AlLiN4 |

Molecular Weight |

546.9 g/mol |

IUPAC Name |

lithium;tetrakis(dibutylamino)alumanuide |

InChI |

InChI=1S/4C8H18N.Al.Li/c4*1-3-5-7-9-8-6-4-2;;/h4*3-8H2,1-2H3;;/q4*-1;+3;+1 |

InChI Key |

ISBVOXPIPNIBOM-UHFFFAOYSA-N |

SMILES |

[Li+].CCCC[N-]CCCC.CCCC[N-]CCCC.CCCC[N-]CCCC.CCCC[N-]CCCC.[Al+3] |

Canonical SMILES |

[Li+].CCCCN(CCCC)[Al-](N(CCCC)CCCC)(N(CCCC)CCCC)N(CCCC)CCCC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Azabicyclo[1.1.0]butane](/img/structure/B95151.png)

![3,11-Bis[(trimethylsilyl)oxy]androstan-17-one, (3alpha,5alpha,11beta)-](/img/structure/B95158.png)

![[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2H-quinolin-1-yl]-phenylmethanone](/img/structure/B95160.png)